molecular formula C16H13ClF3N3O2 B2383441 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 317820-39-6

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B2383441
CAS No.: 317820-39-6
M. Wt: 371.74
InChI Key: HWTUKDWYHZKAKP-UHFFFAOYSA-N
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Description

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity

Research on derivatives of the mentioned compound reveals significant pharmacological activities. For instance, urea and thiourea derivatives have been synthesized and evaluated for their activity on the central nervous system (CNS), cytotoxicity, anti-HIV-1 activity in MT-4 cells, and antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi of the Candida species (Struga et al., 2007). Another study synthesized oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives as potential beta-adrenolytics, exhibiting modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).

Antimicrobial and Anti-HIV Properties

Compounds derived from the core structure have shown promising antimicrobial and anti-HIV properties. Amino derivatives were synthesized with the anticipation of antipsychotic and/or anti-HIV activity, highlighting their potential in treating complex diseases (Kossakowski, Wojciechowska, & Kozioł, 2006). Additionally, the antimicrobial activity of these derivatives against a broad spectrum of microorganisms further underscores their potential in pharmaceutical applications (Stefanska et al., 2010).

Material Science and Spectroscopy

The compound and its derivatives have been subjects of spectroscopic and computational studies, which offer insights into their molecular structure, chemical reactivity, and potential applications in material science. For example, spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations have been conducted to understand the molecular structure and vibrational frequencies, aiding in the development of materials with specific optical properties (Renjith et al., 2014).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound has been explored through various synthetic routes, leading to the creation of novel derivatives with potential application in organic synthesis and drug development. The synthesis of aminoalkanol derivatives as potential beta-adrenolytics and the exploration of their pharmacological profile provide a glimpse into the compound's versatility (Struga & Kossakowski, 2007).

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c1-22(13-10(17)5-9(6-21-13)16(18,19)20)23-14(24)11-7-2-3-8(4-7)12(11)15(23)25/h2-3,5-8,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTUKDWYHZKAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C4CC(C3C2=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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